Phenol, 4-(1-methylbutyl)-

Description

The exact mass of the compound Phenol, 4-(1-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7947. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 4-(1-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(1-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

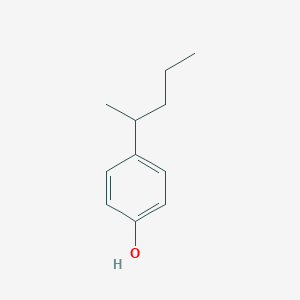

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHGIRIGZAGNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904255 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-06-4, 25735-67-5 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-sec-Amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-sec-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Phenol, 4-(1-methylbutyl)-" physical and chemical properties

This technical guide provides an authoritative analysis of Phenol, 4-(1-methylbutyl)- (CAS 94-06-4), distinct from its more common isomer p-tert-amylphenol. It is designed for researchers requiring precise physicochemical data, synthesis workflows, and safety protocols for drug development and industrial application.

Physicochemical Characterization, Synthesis Logic, and Application Vectors

CAS Number: 94-06-4 Synonyms: p-sec-Amylphenol; 4-sec-Pentylphenol; 2-(4-Hydroxyphenyl)pentane Molecular Formula: C₁₁H₁₆O Molecular Weight: 164.25 g/mol

Executive Summary & Significance

Phenol, 4-(1-methylbutyl)- is a para-substituted alkylphenol characterized by a secondary amyl (pentyl) chain. Unlike its tertiary isomer (p-tert-amylphenol), the sec-amyl substituent introduces a chiral center at the benzylic position, influencing its interaction with biological targets and solubility profiles.

In drug development, this compound serves two primary roles:

-

Antimicrobial Pharmacophore: The lipophilic alkyl tail enhances membrane penetration, disrupting bacterial lipid bilayers—a mechanism exploited in germicidal formulations.

-

Synthetic Intermediate: The phenolic hydroxyl group allows for further functionalization (e.g., etherification, esterification) to generate surfactant libraries or antioxidant precursors.

Physical & Chemical Characterization[1][2][3][4][5][6][7]

The following data aggregates experimental and high-confidence predicted values. Note the distinction between sec-amyl and tert-amyl properties, as the branching significantly affects melting point and viscosity.

Table 1: Physicochemical Constants

| Property | Value | Condition / Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temperature (25°C) |

| Boiling Point | 255–260 °C | @ 760 mmHg (Predicted) |

| Melting Point | ~24–28 °C | Isomer dependent; often supercools |

| Density | 0.962 ± 0.06 g/cm³ | @ 20°C |

| LogP (Octanol/Water) | 4.15 | Indicates high lipophilicity |

| pKa | 10.20 ± 0.15 | Phenolic hydroxyl acidity |

| Water Solubility | < 50 mg/L | Hydrophobic; requires organic co-solvent |

| Refractive Index | 1.524 | @ 20°C |

Spectral Signature (Diagnostic)

-

¹H NMR (CDCl₃): Distinct multiplet at δ 2.5–2.6 ppm (benzylic CH) corresponding to the sec-butyl methine proton, coupled to the methyl doublet (~1.2 ppm) and propyl chain.

-

IR Spectrum: Broad absorption at 3200–3400 cm⁻¹ (O-H stretch) and sharp peaks at 2960 cm⁻¹ (C-H alkyl stretch).

Chemical Reactivity & Synthesis Logic

Mechanistic Pathway: Friedel-Crafts Alkylation

The industrial and laboratory standard for synthesizing 4-(1-methylbutyl)phenol involves the Friedel-Crafts alkylation of phenol with 2-pentene (or 2-chloropentane). This reaction is kinetically controlled to favor para-substitution due to the steric bulk of the incoming sec-amyl carbocation.

Reaction Logic Diagram

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the formation of the carbocation intermediate and the thermodynamic preference for the para isomer over the ortho isomer.

Figure 1: Acid-catalyzed alkylation mechanism showing the preferential formation of the para-isomer.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesize 4-(1-methylbutyl)phenol via alkylation of phenol with 2-chloropentane (alternative to 2-pentene for easier handling).

Reagents:

-

Phenol (99%, crystalline)

-

2-Chloropentane

-

Aluminum Chloride (AlCl₃) - Anhydrous (Lewis Acid Catalyst)[1]

-

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Solubilization: Dissolve Phenol (9.4 g, 100 mmol) in 50 mL of anhydrous DCM .

-

Catalyst Activation: Cool the solution to 0°C in an ice bath. Slowly add AlCl₃ (1.3 g, 10 mmol) . Caution: Exothermic reaction.

-

Alkylation: Add 2-Chloropentane (10.6 g, 100 mmol) dropwise over 30 minutes. The solution will darken as the complex forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.

-

Quenching: Pour the reaction mixture carefully into 100 mL of ice-water/HCl mixture to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Purification:

-

Wash combined organics with brine.

-

Dry over anhydrous MgSO₄.

-

Concentrate in vacuo.

-

Distillation: Perform vacuum distillation (approx. 140°C @ 10 mmHg) to isolate the pure para-isomer from the ortho-isomer and unreacted phenol.

-

Applications in Drug Development[10]

Antimicrobial Potency

The sec-amyl chain provides an optimal hydrophobicity balance (LogP ~4.15), allowing the molecule to partition into bacterial cell membranes without becoming trapped in the lipid core. This "membrane perturbation" mechanism is non-specific, reducing the likelihood of resistance development.

Structure-Activity Relationship (SAR) Workflow

When optimizing phenolic leads, 4-(1-methylbutyl)phenol serves as a critical data point for steric exploration.

Figure 2: SAR decision tree comparing alkyl chain variations for biological activity optimization.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

H314: Causes severe skin burns and eye damage (Corrosive).[2]

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long-lasting effects.

Critical Handling Protocols:

-

PPE: Neoprene gloves and chemical splash goggles are mandatory. A face shield is recommended during synthesis.

-

Neutralization: In case of skin contact, do not use water immediately . Wash with PEG-300 or a specific phenol decontamination solution to solubilize the phenol, then rinse with water.

-

Storage: Store under nitrogen to prevent oxidation (pinking) of the phenol ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7171, 4-(1-Methylbutyl)phenol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Phenol, 4-(1-methylbutyl)- Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][3]

-

European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(1-methylbutyl)-. Retrieved from [Link]

- Huston, R. C., & Hsieh, T. Y. (1936).Condensation of Aliphatic Alcohols with Aromatic Compounds in the Presence of Aluminum Chloride. Journal of the American Chemical Society.

Sources

A Guide to the Spectroscopic Characterization of 4-(1-Methylbutyl)phenol

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(1-methylbutyl)phenol, a substituted phenolic compound with applications in chemical synthesis and materials science. Given the limited availability of a complete, published dataset for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from closely related analogs. This approach is designed to offer researchers and drug development professionals a robust framework for the characterization of similar alkylphenols.

Introduction: The Importance of Spectroscopic Analysis

The structural elucidation of a molecule like 4-(1-methylbutyl)phenol is fundamental to understanding its chemical properties and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed roadmap of a molecule's atomic and molecular structure. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous identification and characterization.

This guide will delve into the theoretical underpinnings of each of these techniques as they apply to 4-(1-methylbutyl)phenol, presenting predicted data and explaining the rationale behind these predictions.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-(1-methylbutyl)phenol, with its aromatic ring, hydroxyl group, and chiral alkyl chain, gives rise to a distinct set of spectroscopic signals.

Molecular Structure:

Caption: Molecular structure of 4-(1-methylbutyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of 4-(1-methylbutyl)phenol is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the alkyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ha) | ~7.0-7.2 | Doublet | ~8.0 | 2H |

| Aromatic (Hb) | ~6.7-6.9 | Doublet | ~8.0 | 2H |

| Phenolic OH | ~4.5-5.5 | Singlet (broad) | - | 1H |

| Methine (Hc) | ~2.9-3.2 | Sextet | ~7.0 | 1H |

| Methylene (Hd) | ~1.5-1.7 | Multiplet | ~7.0 | 2H |

| Methyl (He) | ~1.2-1.4 | Doublet | ~7.0 | 3H |

| Methylene (Hf) | ~1.2-1.4 | Multiplet | ~7.0 | 2H |

| Methyl (Hg) | ~0.8-1.0 | Triplet | ~7.0 | 3H |

Rationale behind Predictions:

-

Aromatic Protons: The aromatic protons are split into two doublets due to their coupling with each other. The protons ortho to the hydroxyl group (Hb) are expected to be more shielded (upfield) than the protons ortho to the alkyl group (Ha).

-

Phenolic OH: The chemical shift of the phenolic proton can vary depending on the solvent and concentration. It typically appears as a broad singlet.

-

Alkyl Chain: The protons of the 1-methylbutyl group will show characteristic splitting patterns based on their neighboring protons. The methine proton (Hc) is expected to be a sextet due to coupling with the adjacent methyl and methylene groups.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (aromatic) | ~150-155 |

| C-Alkyl (aromatic) | ~135-140 |

| CH (aromatic) | ~128-130 |

| CH (aromatic) | ~115-117 |

| CH (alkyl) | ~40-45 |

| CH₂ (alkyl) | ~30-35 |

| CH₂ (alkyl) | ~20-25 |

| CH₃ (alkyl) | ~20-25 |

| CH₃ (alkyl) | ~10-15 |

Rationale behind Predictions:

-

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is the most deshielded. The carbon attached to the alkyl group (C-Alkyl) is also significantly downfield. The remaining aromatic carbons will have shifts in the typical aromatic region.[1][2]

-

Alkyl Carbons: The chemical shifts of the alkyl carbons are predicted based on their substitution and proximity to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(1-methylbutyl)phenol is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-O bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (phenolic) | 1200-1260 | Strong |

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining an IR spectrum of a solid sample like 4-(1-methylbutyl)phenol is using a Potassium Bromide (KBr) pellet.

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 164.12 (corresponding to the molecular formula C₁₁H₁₆O).[3][4][5][6]

-

Major Fragments:

-

m/z = 135: Loss of an ethyl group (-CH₂CH₃)

-

m/z = 121: Loss of a propyl group (-CH₂CH₂CH₃)

-

m/z = 107: Benzylic cleavage, loss of the butyl group, resulting in a hydroxytropylium ion.

-

m/z = 91: Tropylium ion

-

Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for 4-(1-methylbutyl)phenol.

Conclusion

References

-

PubChem. 4-Methyl-2-(1-methylbutyl)phenol. National Center for Biotechnology Information. [Link]

-

NIST. Phenol, 4-(1-methylpropyl)-. NIST Chemistry WebBook. [Link]

-

Global Substance Registration System. 4-(1-METHYLBUTYL)PHENOL. [Link]

-

Global Substance Registration System. 4-[(1S)-1-METHYLBUTYL]PHENOL. [Link]

-

PubChem. 4-[(1S)-1-Methylbutyl]phenol. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

Sources

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Buy Online CAS Number 94-06-4 - TRC - 4-(1-Methylbutyl)phenol | LGC Standards [lgcstandards.com]

- 6. 4-[(1S)-1-Methylbutyl]phenol | C11H16O | CID 92171249 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Phenol, 4-(1-methylbutyl)-

The following technical guide provides an in-depth analysis of Phenol, 4-(1-methylbutyl)- (CAS 94-06-4), structured for researchers and drug development professionals.

CAS Registration Number: 94-06-4 Synonyms: p-sec-Amylphenol; 4-(pentan-2-yl)phenol; 4-(1-Methylbutyl)phenol Chemical Formula: C₁₁H₁₆O Molecular Weight: 150.22 g/mol

Executive Summary & Strategic Context

Phenol, 4-(1-methylbutyl)- is a branched alkylphenol characterized by a five-carbon alkyl chain attached at the para position of the phenolic ring. While historically utilized as an intermediate in the synthesis of surfactants and antioxidants, its relevance in modern pharmaceutical sciences has shifted toward toxicological screening and antimicrobial mechanism studies .

For drug development professionals, this compound represents a critical "structure-activity relationship" (SAR) probe. It serves as a model for understanding how branched alkyl chains influence:

-

Lipophilicity and Membrane Partitioning: Critical for predicting bioavailability and blood-brain barrier penetration of phenolic drugs.

-

Endocrine Disruption Potential: Its structural similarity to 17β-estradiol allows it to act as a weak xenoestrogen, making it a vital reference standard in endocrine disruption assays.

Physicochemical Profile

The physical state of 4-(1-methylbutyl)phenol is dictated by the branching at the benzylic carbon (the 1-position of the butyl chain). Unlike p-tert-amylphenol (solid, MP ~95°C) or p-n-amylphenol (solid, MP ~65°C), the sec-amyl substituent disrupts crystal lattice packing, resulting in a compound that exists as a viscous liquid or low-melting solid at ambient conditions.

| Property | Value / Description | Relevance |

| Physical State | Colorless to pale yellow liquid/semi-solid | Handling and dosing formulation |

| Boiling Point | ~255–260 °C (at 760 mmHg) | High thermal stability for synthesis |

| Solubility (Water) | Negligible (< 0.1 g/L) | Hydrophobic effect drives membrane interaction |

| Solubility (Organic) | High (Ethanol, DMSO, Ether) | Suitable for stock solution preparation |

| LogP (Predicted) | ~3.6 – 3.8 | Indicates high membrane permeability |

| pKa | ~10.0 (Phenolic OH) | Ionization state at physiological pH (7.4) |

Synthesis & Manufacturing Logic

The synthesis of 4-(1-methylbutyl)phenol is a classic example of Friedel-Crafts Alkylation , governed by carbocation stability and kinetic vs. thermodynamic control.

Mechanistic Pathway

The reaction typically involves phenol and 2-pentene (or 2-chloropentane) catalyzed by a Lewis acid (e.g.,

-

Carbocation Formation: Protonation of 2-pentene yields the secondary carbocation at the C2 position.

-

Electrophilic Attack: The carbocation attacks the electron-rich phenol ring.

-

Regioselectivity: The bulky alkyl group and the ortho/para directing nature of the hydroxyl group favor para substitution due to steric hindrance at the ortho positions.

Visualization of Synthesis Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate steps.

Figure 1: Friedel-Crafts alkylation pathway showing the generation of the sec-pentyl carbocation and subsequent para-selective attack.

Biological Activity & Drug Development Applications

Antimicrobial Mechanism (Membrane Disruption)

Alkylphenols, including CAS 94-06-4, exhibit bactericidal activity primarily through membrane disruption. The "head-tail" structure allows the molecule to act as a non-ionic surfactant.

-

Mechanism: The hydrophobic 1-methylbutyl tail inserts into the bacterial lipid bilayer, while the hydrophilic phenolic hydroxyl group remains at the interface. This destabilizes the membrane, causing leakage of intracellular ions (

, -

SAR Insight: The branched chain (1-methylbutyl) often provides a balance between solubility and membrane insertion capability, distinct from linear n-amyl analogs.

Endocrine Disruption & Toxicology Screening

A critical area for researchers is the estrogenic activity of para-alkylphenols.

-

Receptor Binding: 4-(1-methylbutyl)phenol mimics the A-ring of 17β-estradiol. The phenolic -OH hydrogen bonds with Glu-353 and Arg-394 in the Estrogen Receptor (ER) ligand-binding domain, while the alkyl group fits into the hydrophobic pocket.

-

Research Utility: It is frequently used as a positive control or reference standard in in vitro assays (e.g., Yeast Estrogen Screen, MCF-7 proliferation) to quantify the estrogenic potency of industrial chemicals.

Biological Interaction Flowchart

Figure 2: Dual biological pathways: Membrane disruption (antimicrobial) vs. Nuclear receptor activation (endocrine toxicity).

Analytical Characterization Protocols

To validate the identity of CAS 94-06-4 in a research setting, the following spectral features are diagnostic.

Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ (H-bonded).

-

C-H Stretch (Alkyl): Strong peaks at 2850–2960 cm⁻¹ (methyl/methylene).

-

Aromatic Ring: Sharp peaks at 1500–1600 cm⁻¹.

-

Para-Substitution Pattern: Characteristic overtone bands at 1800–2000 cm⁻¹ and out-of-plane bending ~800–850 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

- ~6.7–7.1 ppm: Two doublets (AA'BB' system) characteristic of para-substitution.

- ~4.5–5.0 ppm: Singlet (-OH), chemical shift varies with concentration.

- ~2.5 ppm: Multiplet (benzylic CH).

- ~0.8–1.6 ppm: Multiplets corresponding to the methyl and methylene protons of the sec-butyl chain.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant: Phenolic compounds are corrosive/irritating. Direct contact can cause chemical burns.

-

Aquatic Toxicity: High. Alkylphenols are persistent and toxic to aquatic life due to endocrine disruption potential in fish.

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

-

Disposal: Do not dispose of down the drain. Collect in organic waste containers destined for high-temperature incineration.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7183, 4-(1-Methylbutyl)phenol. Retrieved from [Link]

-

Mueller, G. C., & Kim, U. H. (1978). Displacement of estradiol from estrogen receptors by simple alkyl phenols. Endocrinology, 102(5), 1429–1435. (Demonstrates the estrogenic receptor binding affinity of sec-amylphenol).

-

The Endocrine Disruption Exchange (TEDX). Potential Endocrine Disruptors: p-sec-amylphenol. Retrieved from [Link]

Technical Monograph: Phenol, 4-(1-methylbutyl)-

The following technical guide provides an in-depth analysis of Phenol, 4-(1-methylbutyl)- , systematically covering its nomenclature, physicochemical properties, synthetic pathways, and biological implications.

Identity, Synthesis, and Endocrine Pharmacology of p-sec-Amylphenol

Abstract Phenol, 4-(1-methylbutyl)- (CAS RN: 94-06-4) represents a critical structural motif in the family of alkylphenols. Often encountered as an industrial intermediate or a degradation product, its structural specificity—defined by a sec-pentyl substituent at the para position—confers unique physicochemical behaviors distinct from its tert-amyl and linear isomers. This guide synthesizes the IUPAC nomenclature logic, Friedel-Crafts synthetic routes, and the molecular mechanisms underlying its endocrine-disrupting potential.

Chemical Identity & Nomenclature Analysis

Systematic Nomenclature Derivation

The IUPAC name 4-(Pentan-2-yl)phenol is the preferred systematic designation, though "Phenol, 4-(1-methylbutyl)-" is the specific index name used by Chemical Abstracts Service (CAS).

-

Parent Structure: The benzene ring bearing a hydroxyl group (-OH) takes priority, designating the parent compound as phenol .

-

Numbering: The carbon bonded to the hydroxyl group is C1. The ring is numbered to give the substituent the lowest possible locant. Thus, the para position is C4.

-

Substituent Analysis: The substituent is a 5-carbon chain attached to the benzene ring via its second carbon.

Stereochemical Considerations

The C2 position of the pentyl chain is a chiral center. Consequently, CAS 94-06-4 typically refers to the racemic mixture of (R)- and (S)-4-(pentan-2-yl)phenol unless specific stereoisomers are indicated.

Structural Visualization

The following diagram illustrates the numbering priority and the chiral center location.

Physicochemical Profile

The lipophilicity of the sec-pentyl chain significantly alters the solubility profile compared to unsubstituted phenol, driving its partitioning into biological membranes.

| Property | Value | Context/Notes |

| CAS Registry Number | 94-06-4 | Specific to the para isomer |

| Molecular Formula | C₁₁H₁₆O | - |

| Molecular Weight | 164.24 g/mol | - |

| Physical State | Solid/Liquid | MP is close to ambient (~1 °C) |

| Melting Point | ~1 °C | Low MP due to asymmetry of the branched alkyl chain |

| Boiling Point | 269 °C | High BP indicates strong intermolecular H-bonding |

| Density | 0.958 g/mL | Slightly less dense than water |

| LogP (Octanol/Water) | ~3.6 - 3.8 | Highly lipophilic; bioaccumulative potential |

| pKa | ~10.2 | Slightly less acidic than phenol (pKa 10.[2][4][5][6]0) due to electron-donating alkyl group |

Synthetic Methodologies

The industrial synthesis of 4-(1-methylbutyl)phenol relies on Friedel-Crafts alkylation .[7] The choice of catalyst and alkylating agent dictates the regioselectivity (para vs. ortho) and the suppression of poly-alkylation.

Reaction Protocol

Reagents: Phenol (excess) and 2-chloropentane (or linear pentenes like 1-pentene/2-pentene). Catalyst: Lewis Acid (AlCl₃, BF₃) or Brønsted Acid (Amberlyst-15, Zeolites).

Mechanism:

-

Carbocation Formation: Protonation of pentene or abstraction of Cl⁻ from 2-chloropentane generates the sec-pentyl carbocation (pentan-2-yl cation).

-

Electrophilic Attack: The carbocation attacks the electron-rich phenol ring. The para position is favored sterically over the ortho position, especially with bulky branched chains.

-

Re-aromatization: Loss of a proton restores aromaticity.

Synthetic Pathway Diagram

Biological Activity & Toxicology[8][9]

Endocrine Disruption Mechanism

4-(1-methylbutyl)phenol is classified as an Endocrine Disrupting Chemical (EDC) . Its structural similarity to 17β-estradiol allows it to interact with the Estrogen Receptor (ER).

-

Ligand Mimicry: The phenolic hydroxyl group mimics the A-ring hydroxyl of estradiol, forming hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).

-

Hydrophobic Interaction: The sec-pentyl tail fits into the hydrophobic pocket of the receptor, stabilizing the active conformation (Helix 12 positioning).

-

Potency: While weaker than estradiol, the bioaccumulation factor (driven by LogP > 3) allows it to reach physiologically relevant concentrations in aquatic organisms and potential human exposure pathways.

Biological Interaction Map

Regulatory Landscape & Safety

-

TSCA (USA): Listed. Subject to Section 716 (Health and Safety Data Reporting).[8][9]

-

REACH (EU): Alkylphenols are generally scrutinized as Substances of Very High Concern (SVHC) due to environmental persistence and endocrine disruption.

-

Safety Precautions:

-

Skin: Corrosive/Irritant. Phenols cause protein denaturation (white chemical burns).

-

Handling: Must be handled in a fume hood with neoprene or nitrile gloves.

-

Disposal: High-temperature incineration; do not release into water systems due to aquatic toxicity.

-

References

-

National Institute of Standards and Technology (NIST). Phenol, 4-(1-methylbutyl)- Gas Phase Thermochemistry Data. NIST Chemistry WebBook. Available at: [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 94-06-4.[10][11] Common Chemistry Database. Available at: [Link]

-

Stenutz, R. Physical Properties of 4-pentan-2-ylphenol. Stenutz.eu. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. Available at: [Link]

-

World Health Organization (WHO) / IPCS. Global Assessment of the State-of-the-Science of Endocrine Disruptors. Available at: [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. 4-Methyl-2-(1-methylbutyl)phenol | C12H18O | CID 13438942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-Methylbutyl)phenol | C11H16O | CID 99016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. eCFR :: 40 CFR Part 716 -- Health and Safety Data Reporting [ecfr.gov]

- 9. govinfo.gov [govinfo.gov]

- 10. 4-pent-2-ylphenol [stenutz.eu]

- 11. Page loading... [guidechem.com]

"Phenol, 4-(1-methylbutyl)-" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Phenol, 4-(1-methylbutyl)-

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Phenol, 4-(1-methylbutyl)-, also known as p-sec-amylphenol (CAS 94-06-4). Recognizing the limited availability of direct quantitative solubility data for this specific compound, this document employs a robust scientific approach grounded in first principles, analysis of structurally analogous compounds, and theoretical modeling. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from chemical synthesis and formulation to purification and environmental fate analysis. We will explore the molecular determinants of solubility, present collated data from key alkylphenol analogs, provide a predictive framework using Hansen Solubility Parameters, and detail a rigorous experimental protocol for empirical solubility determination.

Introduction: Understanding the Molecule and the Challenge

Phenol, 4-(1-methylbutyl)- is an alkylphenol characterized by a hydroxyl group attached to a benzene ring, with a 1-methylbutyl (or sec-amyl) group at the para position.[1] This structure is amphiphilic, featuring a polar, hydrophilic hydroxyl head and a bulky, nonpolar, lipophilic alkyl tail. This duality governs its interactions and, consequently, its solubility in different solvent environments. The hydroxyl group is capable of forming strong hydrogen bonds, while the C5 alkyl chain contributes significant van der Waals interactions.[1]

The solubility of this compound is a critical parameter for:

-

Reaction Media Selection: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Formulation Development: Creating stable solutions, emulsions, or dispersions in products like antioxidants, surfactants, and stabilizers.[1][2]

-

Purification Processes: Designing effective crystallization or extraction procedures.

-

Toxicology and Environmental Studies: Predicting its distribution and persistence in various environmental compartments.

Theoretical Framework: The Science of "Like Dissolves Like"

The principle that "like dissolves like" is the cornerstone of solubility science.[3] Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[4] For Phenol, 4-(1-methylbutyl)-, these interactions are multifaceted.

Key Intermolecular Forces at Play

-

Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol, methanol) will interact strongly with this group, promoting solubility.

-

Dipole-Dipole Interactions: The polarity of the C-O bond in the phenol group creates a dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

-

Van der Waals (Dispersion) Forces: The benzene ring and the five-carbon alkyl chain are nonpolar and interact primarily through transient, induced dipoles. Nonpolar solvents (e.g., hexane, toluene) interact almost exclusively through these forces.

A solvent's ability to effectively engage with both the polar and nonpolar regions of the molecule will determine the extent of solubility.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, we can use Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a semi-quantitative way to predict affinity.[5][6]

The three parameters are:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[7] While the exact HSP values for Phenol, 4-(1-methylbutyl)- are not published, we can infer its likely profile and use the HSP of common solvents to guide selection. The presence of the -OH and alkyl groups suggests it will have significant δH and δD components, respectively.

Caption: Molecular interactions governing solubility.

Solubility Profile via Structural Analogs

By examining the known solubility of structurally similar alkylphenols, we can construct a reliable, predictive model for the solubility of Phenol, 4-(1-methylbutyl)-. The key analogs are unsubstituted phenol, 4-tert-butylphenol, and 4-tert-amylphenol.

| Compound | Molecular Formula | Key Structural Difference | General Organic Solubility | Water Solubility |

| Phenol | C₆H₆O | No alkyl chain | Soluble in most organic solvents (ethanol, ether, acetone, chloroform).[8] | Sparingly soluble (8.3 g/100 mL).[8] |

| 4-tert-Butylphenol | C₁₀H₁₄O | Bulky, compact C4 alkyl group | Generally soluble in ethanol, acetone, ether, chloroform, and alkalis.[9][10] | Limited (0.6 g/L).[11] |

| 4-tert-Amylphenol | C₁₁H₁₆O | Bulky, compact C5 alkyl group | Soluble in ethanol, ether, benzene, and chloroform.[2] | Very limited (~0.04-0.19 g/L).[12][13] |

| Nonylphenol | C₁₅H₂₄O | Long, branched C9 alkyl group | Soluble in acetonitrile and methanol.[14] | Extremely low (~4.9 mg/L).[14][15] |

| Phenol, 4-(1-methylbutyl)- | C₁₁H₁₆O | Branched, less compact C5 alkyl group | (Predicted) High solubility in polar organic solvents, moderate in nonpolar. | (Predicted) Very limited, likely similar to 4-tert-amylphenol. |

Analysis and Prediction:

As the alkyl chain length increases (Phenol -> Butylphenol -> Amylphenol -> Nonylphenol), the nonpolar character of the molecule dominates, leading to a sharp decrease in water solubility.[11][12][13][15] The solubility in organic solvents remains high, particularly in those that can accommodate both polar and nonpolar moieties.[2][8][10]

For Phenol, 4-(1-methylbutyl)-, its C5 alkyl chain places it squarely between 4-tert-butylphenol and nonylphenol in terms of lipophilicity. Its solubility profile is expected to most closely mirror that of its isomer, 4-tert-amylphenol. Therefore, it is predicted to be highly soluble in polar solvents like alcohols (methanol, ethanol) and ketones (acetone), as well as ethers and chlorinated solvents. It should exhibit good solubility in aromatic solvents like toluene and benzene, and limited solubility in nonpolar aliphatic solvents like hexane and heptane, where the polarity of the phenol head cannot be sufficiently overcome.

Experimental Protocol: The Shake-Flask Gravimetric Method

For definitive quantitative data, an empirical determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for measuring the solubility of solid compounds in liquids.[4]

Objective: To determine the saturation solubility of Phenol, 4-(1-methylbutyl)- in a given organic solvent at a controlled temperature.

Materials & Equipment:

-

Phenol, 4-(1-methylbutyl)- (high purity solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Drying oven

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Rationale: To ensure that equilibrium is reached from a state of saturation, minimizing the time required to reach the solubility limit.

-

Procedure: Add an excess amount of solid Phenol, 4-(1-methylbutyl)- to a glass vial. For example, add ~500 mg of solute to 10 mL of the solvent. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

-

Equilibration:

-

Rationale: To allow the dissolution process to reach thermodynamic equilibrium at a precise temperature. Solubility is temperature-dependent.

-

Procedure: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.

-

-

Phase Separation & Sampling:

-

Rationale: To isolate the saturated liquid phase from the excess undissolved solid without altering the temperature, which would change the solubility.

-

Procedure: Turn off the shaker and allow the vial to remain in the temperature bath for at least 2-4 hours, permitting the excess solid to settle. Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) using a pre-warmed pipette or syringe to avoid premature crystallization. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed, clean, dry vial.

-

-

Solvent Evaporation (Gravimetric Analysis):

-

Rationale: To remove the solvent and isolate the dissolved solute for quantification by mass.

-

Procedure: Place the vial containing the filtered, saturated solution in a drying oven set to a moderate temperature (e.g., 60-80 °C) under a gentle stream of nitrogen or under vacuum. Ensure the temperature is well below the boiling point of the solute.

-

-

Quantification:

-

Rationale: To determine the mass of the dissolved solute and calculate the solubility.

-

Procedure: Continue drying the vial until a constant mass is achieved (i.e., the difference between two consecutive weighings is <0.1 mg). Record the final mass of the vial plus dried solute. Calculate the mass of the solute by subtraction. The solubility can then be expressed in various units (e.g., g/100 g solvent, mg/mL).

-

Alternative Quantification: For volatile solutes or when higher precision is needed, the concentration of the filtered solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a calibration curve.[16]

Caption: Experimental workflow for the shake-flask method.

Conclusion

While direct, published quantitative solubility data for Phenol, 4-(1-methylbutyl)- is scarce, a robust understanding of its behavior in organic solvents can be achieved through a multi-pronged scientific approach. By applying the fundamental principles of intermolecular forces and leveraging data from structurally analogous compounds like 4-tert-amylphenol, we can confidently predict its solubility profile. It is expected to be highly soluble in polar organic solvents that can engage with its phenolic hydroxyl group, and moderately soluble in nonpolar solvents that interact with its alkyl tail. For applications requiring precise data, the detailed shake-flask gravimetric protocol provided herein offers a reliable and self-validating method for empirical determination. This guide equips the research and development professional with both the theoretical foundation and the practical tools needed to effectively utilize this compound.

References

-

Molbase. 4-tert-Amylphenol 80-46-6 wiki. Available from: [Link]

-

Sciencemadness. Phenol - Sciencemadness Wiki. Available from: [Link]

-

Haminiuk, C.W.I., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Wikipedia. 4-tert-Butylphenol. Available from: [Link]

-

The Good Scents Company. 4-tert-amyl phenol, 80-46-6. Available from: [Link]

-

Ribeiro, A. C. F., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

-

PubChem. 4-tert-Butylphenol. National Center for Biotechnology Information. Available from: [Link]

-

Ahel, M., & Giger, W. (1993). Solubility of nonylphenol and nonylphenol ethoxylates. On the possible role of micelles. ResearchGate. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

Solubility of Things. 4-tert-butylphenol. Available from: [Link]

-

Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]

-

Soares, A., et al. (2016). Nonylphenol: Properties, legislation, toxicity and determination. SciELO. Available from: [Link]

-

Royal Society of Chemistry. Analytical Methods. Available from: [Link]

-

Sasol. P-TERT-AMYLPHENOL Safety Data Sheet. Available from: [Link]

Sources

- 1. CAS 94-06-4: 4-(1-Methylbutyl)phenol | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 9. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 12. 4-tert-Amylphenol - Safety Data Sheet [chemicalbook.com]

- 13. sasoltechdata.com [sasoltechdata.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

Technical Monograph: Antimicrobial Mechanics & Application of 4-(1-methylbutyl)phenol

Topic: Antimicrobial Activity of 4-(1-methylbutyl)phenol Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-(1-methylbutyl)phenol (CAS: 94-06-4), historically known as p-sec-amylphenol, represents a specific structural optimization within the alkylphenol class of biocides. Unlike its linear analog (p-n-amylphenol), the 1-methylbutyl isomer features a branched alkyl chain at the para position, conferring a unique balance of lipophilicity (LogP ~4.0) and steric geometry. This compound exhibits broad-spectrum antimicrobial activity, functioning primarily as a membrane-active agent that disrupts the phospholipid bilayer of Gram-positive bacteria, Gram-negative bacteria, and fungi.

This guide analyzes the physicochemical basis of its activity, details its mechanism of action (MoA), and provides standardized protocols for evaluating its efficacy in a research setting.

Chemical Biology & Structure-Activity Relationship (SAR)

The antimicrobial potency of alkylphenols is governed by the Hansch-Fujita principle, where bioactivity correlates parabolically with lipophilicity.

Structural Analysis

-

Core Moiety: The phenolic hydroxyl group (-OH) acts as a weak acid (pKa ~10), capable of uncoupling oxidative phosphorylation.

-

Alkyl Chain (C5): The 5-carbon chain (1-methylbutyl) increases the partition coefficient (LogP), facilitating integration into the bacterial cell membrane.

-

Branching Effect: The "sec" (secondary) branching at the alpha-carbon reduces the melting point compared to the linear isomer, often improving solubility in organic formulations and altering the kinetics of membrane insertion.

The "Cut-off" Effect

In the alkylphenol series, antimicrobial activity increases with chain length up to 5–7 carbons. Beyond this, solubility in aqueous media drops precipitously, preventing the molecule from reaching the bacterial membrane in effective concentrations. 4-(1-methylbutyl)phenol sits at the optimal peak of this curve, maximizing membrane disruption before solubility becomes the limiting factor.

Antimicrobial Spectrum & Efficacy[1][2][3][4]

While specific MIC values vary by strain and formulation, p-sec-amylphenol is documented as a high-potency disinfectant active against a wide range of pathogens.

Table 1: Representative Antimicrobial Profile

| Target Group | Representative Organisms | Efficacy Rating | Primary Mechanism |

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | High | Peptidoglycan penetration, membrane lysis |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate/High | Outer membrane permeabilization (requires higher conc.) |

| Fungi / Yeast | Candida albicans, Aspergillus niger | High | Ergosterol interference, metabolic inhibition |

| Mycobacteria | Mycobacterium tuberculosis | Moderate | Lipid-rich cell wall disruption |

Technical Insight: Gram-negative bacteria are generally more resistant due to the hydrophilic lipopolysaccharide (LPS) layer, which acts as a barrier to hydrophobic alkylphenols. However, the branched structure of 4-(1-methylbutyl)phenol allows for effective perturbation of the LPS interface at sufficient concentrations.

Mechanism of Action (MoA)

The bactericidal activity of 4-(1-methylbutyl)phenol is non-specific and concentration-dependent, transitioning from metabolic inhibition to gross membrane rupture.

Signaling & Interaction Pathway

The following diagram illustrates the cascade of events leading to cell death.

Figure 1: Mechanism of Action.[1] The compound partitions into the lipid bilayer, causing structural expansion, ion leakage, and bioenergetic collapse.

Key Mechanistic Phases

-

Adsorption: The phenol moiety hydrogen bonds with polar head groups of phospholipids.

-

Insertion: The hydrophobic 1-methylbutyl tail inserts into the fatty acid core of the membrane.

-

Disruption: This insertion increases membrane volume and fluidity, disrupting the physical integrity.

-

Lysis: At bactericidal concentrations, the membrane becomes permeable to protons and ions (K+), destroying the proton motive force (PMF) required for ATP synthesis.

Experimental Protocols

To validate the activity of 4-(1-methylbutyl)phenol, researchers should utilize standard broth microdilution methods adapted for hydrophobic compounds.

Solubility Preparation

-

Challenge: Alkylphenols have low water solubility.

-

Solution: Dissolve the stock compound in 100% DMSO or Ethanol. Ensure the final concentration of solvent in the assay does not exceed 1-2% to avoid solvent toxicity masking the compound's effect.

Workflow: Broth Microdilution (MIC Determination)

Figure 2: Standardized Broth Microdilution Workflow for Hydrophobic Phenols.

Step-by-Step Methodology

-

Preparation: Prepare a 10 mg/mL stock solution of 4-(1-methylbutyl)phenol in DMSO.

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 512 µg/mL to 0.5 µg/mL.

-

Inoculation: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute to achieve a final well concentration of ~5 × 10^5 CFU/mL.

-

Controls:

-

Positive Control: Ciprofloxacin or Thymol.

-

Solvent Control: Broth + DMSO (no phenol) to ensure solvent does not inhibit growth.

-

Sterility Control: Broth only.

-

-

Incubation: Seal plate to prevent evaporation (critical for volatile phenols). Incubate at 35-37°C for 16-20 hours.

-

Analysis: The MIC is the lowest concentration showing no visible turbidity.[2]

Safety & Toxicology

-

Skin Irritation: Like all alkylphenols, 4-(1-methylbutyl)phenol is a skin irritant and can cause chemical burns at high concentrations. Handle with nitrile gloves.

-

Environmental Fate: Phenols are generally biodegradable but can be toxic to aquatic life. Waste must be disposed of as hazardous chemical waste.

References

-

Denyer, S. P., Hugo, W. B., & Witham, R. F. (1980). The Antibacterial Action of A Series of 4-N-Alkylphenols. Journal of Pharmacy and Pharmacology. Link

-

Merkl, R., et al. (2010). Antimicrobial activity of phenolic acids and their alkyl esters. Czech Journal of Food Sciences. Link

-

PubChem. (n.d.).[3] 4-sec-Amylphenol Compound Summary. National Library of Medicine. Link

-

Bauer, K., et al. (1977). Certain alkylphenols used to control bacteria. U.S. Patent 4,004,033. Link

-

Lucchini, J. J., et al. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols. Research in Microbiology. Link

Sources

The Strategic Role of 4-(1-Methylbutyl)phenol in the Synthesis of Advanced Antioxidants: A Technical Guide

Introduction: The Unseen Protector

In the realm of materials science and drug development, the battle against oxidative degradation is relentless. From preserving the integrity of polymers to protecting biological systems from the ravages of free radicals, antioxidants are indispensable. While a vast array of antioxidant compounds exists, the efficacy and longevity of many are dictated by their molecular architecture. This guide delves into the core of antioxidant design, focusing on a pivotal precursor molecule: Phenol, 4-(1-methylbutyl)- , also known as 4-sec-butylphenol. This compound serves as a fundamental building block for a class of highly effective "hindered phenolic antioxidants," which are critical in preventing degradation in plastics, fuels, lubricants, and have potential in therapeutic applications.[1] This document provides an in-depth technical exploration for researchers and professionals, elucidating the synthesis, mechanistic principles, and practical application of antioxidants derived from this versatile precursor.

Section 1: The Precursor Molecule - Phenol, 4-(1-methylbutyl)-

The journey to a high-performance antioxidant begins with its foundational structure. Phenol, 4-(1-methylbutyl)- (CAS No. 99-71-8) is an alkylated phenol characterized by a hydroxyl group attached to a benzene ring, with a 1-methylbutyl (or sec-butyl) group at the para position.[2] This specific substitution pattern is crucial for its role as an intermediate.

Chemical and Physical Properties

Understanding the physicochemical properties of 4-sec-butylphenol is essential for its handling and reaction optimization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | White to almost white solid/crystal | |

| Melting Point | 59.0 to 62.0 °C | |

| Boiling Point | 135-136 °C @ 25 mmHg | [2] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. |

Synthesis of Phenol, 4-(1-methylbutyl)-

The industrial synthesis of 4-sec-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol.[3] This electrophilic aromatic substitution involves reacting phenol with an alkylating agent, such as a butene isomer (e.g., butene-2), in the presence of an acid catalyst.[4]

The choice of catalyst is paramount to ensure high selectivity for the para-substituted product over the ortho isomer. While various catalysts can be used, including sulfuric acid and ion-exchange resins, aluminum phenoxide catalysts are often employed in industrial settings to achieve high yields and selectivity.[4][5]

The general reaction involves the protonation of butene to form a secondary carbocation, which then acts as the electrophile, attacking the electron-rich phenol ring, preferentially at the sterically less hindered para position.

Caption: Simplified reaction scheme for the synthesis of 4-(1-methylbutyl)phenol.

Section 2: From Precursor to Protector: Synthesis of a Hindered Phenolic Antioxidant

The true value of 4-sec-butylphenol lies in its ability to be converted into more complex and potent antioxidants. By introducing bulky alkyl groups at the positions ortho to the hydroxyl group, a "sterically hindered" phenol is created. This structural feature is the cornerstone of its efficacy. The bulky groups physically shield the hydroxyl group, enhancing its stability and ensuring that the resulting phenoxy radical is long-lived and does not participate in unwanted side reactions.[1][6]

A prime example of an antioxidant synthesized from this precursor is 4-sec-Butyl-2,6-di-tert-butylphenol (CAS No. 17540-75-9).[7]

Synthesis Protocol: 4-sec-Butyl-2,6-di-tert-butylphenol

This protocol is based on the alkylation of 4-sec-butylphenol with isobutene, a common method for introducing tert-butyl groups.[8]

Objective: To synthesize 4-sec-Butyl-2,6-di-tert-butylphenol with high yield and purity.

Materials:

-

Phenol, 4-(1-methylbutyl)- (4-sec-butylphenol)

-

Isobutene

-

Sulfuric resin catalyst

-

Reaction vessel (autoclave) capable of handling pressure

-

Distillation apparatus

Methodology:

-

Catalyst Preparation: Prepare the sulfuric resin catalyst. The mass of the catalyst should be 3-5% of the mass of the 4-sec-butylphenol.[8]

-

Charging the Reactor: Charge the reaction vessel with 4-sec-butylphenol and the sulfuric resin catalyst.

-

Reaction Setup: Seal the reactor and begin agitation.

-

Introduction of Alkylating Agent: Introduce isobutene into the reactor. The optimal molar ratio of 4-sec-butylphenol to isobutene is 1:2.[8]

-

Reaction Conditions: Heat the reactor to a temperature of 90-100 °C. The reaction will generate pressure, which should be maintained in the range of 0.15-0.2 MPa.[8]

-

Reaction Time: Maintain these conditions with continuous stirring for 4 hours.[8]

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and safely vent any excess pressure.

-

Product Isolation: Remove the catalyst by filtration.

-

Purification: The crude product is then purified by vacuum distillation to yield 4-sec-Butyl-2,6-di-tert-butylphenol with a purity exceeding 97.5%.[8]

Under these optimized conditions, yields of over 95% can be achieved.[8]

Caption: Synthesis of a hindered antioxidant from its precursor.

Section 3: Mechanism of Antioxidant Action

Hindered phenolic antioxidants are primary antioxidants, meaning they interrupt the oxidative cycle by trapping free radicals.[9] They function primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1]

-

Initiation: An oxidative process begins when a free radical (R•) is formed in a material, often initiated by heat, UV light, or mechanical stress.

-

Propagation: This radical is highly reactive and will readily abstract a hydrogen atom from a polymer chain (P-H), creating a polymer radical (P•) and propagating the degradation cascade.

-

Intervention (The Role of the Hindered Phenol): The hindered phenolic antioxidant (ArOH) intervenes by donating the hydrogen atom from its hydroxyl group to the reactive radical (R• or P•). This neutralizes the radical and terminates the chain reaction.[1]

-

Stabilization: The resulting phenoxy radical (ArO•) is sterically shielded by the bulky orthotert-butyl groups. This shielding, combined with resonance stabilization across the aromatic ring, makes the phenoxy radical relatively stable and unreactive, preventing it from initiating new degradation chains.[6]

Caption: Mechanism of radical scavenging by a hindered phenolic antioxidant.

Section 4: Evaluation of Antioxidant Activity

To quantify the efficacy of a newly synthesized antioxidant, standardized in-vitro assays are employed. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and reliable method.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 515-517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Synthesized antioxidant (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol)

-

Standard antioxidant (e.g., BHT, Trolox)

-

UV-Vis Spectrophotometer

-

Volumetric flasks, pipettes, and cuvettes

Methodology:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store this solution in the dark and refrigerated.

-

Preparation of Working Solution: Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at its maximum wavelength (around 517 nm).

-

Preparation of Sample and Standard Solutions: Prepare a series of concentrations of the synthesized antioxidant and a standard antioxidant in methanol.

-

Assay Procedure:

-

To a cuvette, add a specific volume of the DPPH working solution (e.g., 3.0 mL).

-

Add a small volume of the antioxidant sample solution (e.g., 0.5 mL).

-

Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the maximum wavelength against a methanol blank.

-

A control sample is prepared using methanol instead of the antioxidant solution.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

-

-

Data Analysis: Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

The results are typically presented by comparing the IC₅₀ value of the test compound to that of a known standard.

| Compound | IC₅₀ (µg/mL) |

| 4-sec-Butyl-2,6-di-tert-butylphenol | [Hypothetical Value: e.g., 15.5] |

| BHT (Butylated Hydroxytoluene) - Standard | [Hypothetical Value: e.g., 18.2] |

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Section 5: Applications and Field-Proven Insights

Antioxidants derived from 4-sec-butylphenol, such as 4-sec-Butyl-2,6-di-tert-butylphenol, are primarily used as stabilizers in a wide range of materials.[7]

-

Polymers and Plastics: They are incorporated into polymers like polyethylene and polypropylene to protect them from thermal degradation during high-temperature processing (e.g., extrusion, molding) and to enhance their long-term stability during end-use.

-

Rubber: In both natural and synthetic rubber, these antioxidants prevent oxidative processes that lead to loss of elasticity and mechanical strength.

-

Fuels and Lubricants: They are added to fuels and industrial oils to prevent the formation of gums and sludge caused by oxidation, ensuring engine performance and longevity.

Expert Insight: The choice of a 4-sec-butyl group at the para position, as opposed to a more common methyl (as in BHT) or tert-butyl group, offers a nuanced balance of properties. It provides sufficient lipophilicity for effective incorporation into non-polar polymer matrices while subtly influencing the electronic properties of the phenol, which can fine-tune its radical scavenging kinetics. This makes such precursors valuable for developing specialized antioxidants tailored to specific polymer systems or performance requirements.

Conclusion

Phenol, 4-(1-methylbutyl)- is more than just a chemical intermediate; it is a strategic starting point for the synthesis of high-performance hindered phenolic antioxidants. Its well-defined structure allows for the precise construction of molecules designed to combat oxidative degradation effectively. By understanding the synthesis of this precursor, its conversion into sterically hindered derivatives, and the fundamental mechanisms by which these derivatives function, researchers and developers can continue to innovate and create more robust and durable materials for a multitude of applications. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this critical antioxidant precursor.

References

-

Synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

2,6-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

2,6-DI-TERT-BUTYL-4-METHYLPHENOL. (n.d.). Ataman Kimya. Retrieved January 31, 2026, from [Link]

-

2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2025, August 4). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). NIH. Retrieved January 31, 2026, from [Link]

-

Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. (2023, October 20). Unibo. Retrieved January 31, 2026, from [Link]

-

2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Reaction kinetics of antioxidants for polyolefins. (2022, January 25). Energiforsk. Retrieved January 31, 2026, from [Link]

-

Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

- Antioxidant synthesis. (n.d.). Google Patents.

- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.). Google Patents.

-

A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2023, May 3). Cambridge University Press & Assessment. Retrieved January 31, 2026, from [Link]

-

4-sec-Butyl-2,6-di-tert-butylphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

- Process for the alkylation of phenols. (n.d.). Google Patents.

-

Hey Phenol- Everyone has their Cross to Bear. (2023, June 28). Scientific Update - UK. Retrieved January 31, 2026, from [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube. Retrieved January 31, 2026, from [Link]

- Process for preparation of o-secondary butyl phenol. (n.d.). Google Patents.

-

Friedel Crafts Alkylation Part 1 (Reaction with 2-propyl chloride). (2017, March 13). YouTube. Retrieved January 31, 2026, from [Link]

-

2,6-Di-tert-butylphenol. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved January 31, 2026, from [Link]

-

Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH. Retrieved January 31, 2026, from [Link]

-

Butyl Phenols. (n.d.). Vinati Organics. Retrieved January 31, 2026, from [Link]

-

Hindered Phenols. (n.d.). amfine.com. Retrieved January 31, 2026, from [Link]

Sources

- 1. cambridge.org [cambridge.org]

- 2. 4-仲丁基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents [patents.google.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. energiforsk.se [energiforsk.se]

- 7. 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O | CID 86583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Technical Monograph: Phenol, 4-(1-methylbutyl)- as a Surfactant Intermediate

CAS: 4081-36-7 | Synonyms: p-sec-Amylphenol, 4-pentan-2-ylphenol

Executive Summary

This technical guide analyzes Phenol, 4-(1-methylbutyl)- (hereafter referred to as 4-sec-AP ) as a precursor for nonionic surfactants. While the surfactant industry has largely consolidated around C8 (octyl) and C9 (nonyl) alkylphenols, the C5 (amyl) analogs present distinct physicochemical behaviors. The branched 1-methylbutyl tail confers higher solubility and faster wetting kinetics compared to linear isomers, though with a higher Critical Micelle Concentration (CMC).

This document details the synthesis of the hydrophobic intermediate, its conversion via ethoxylation, and the structure-property relationships governing its application in high-speed wetting agents and pharmaceutical excipients.

Part 1: Molecular Architecture & Synthesis

The synthesis of 4-sec-AP relies on the Friedel-Crafts alkylation of phenol. Unlike linear alkylation, the introduction of a sec-amyl group (1-methylbutyl) requires precise control over carbocation rearrangement to favor the para-isomer over the ortho-isomer and to maintain the branched structure which is critical for the surfactant's liquid state and handling properties.

Reaction Mechanism

The reaction typically utilizes phenol and 1-pentene (or 2-pentene). Under acidic catalysis, the olefin is protonated to form a secondary carbocation. The thermodynamic stability of the secondary carbocation favors the formation of the branched 1-methylbutyl group.

Key Selectivity Parameter:

-

Temperature:

favors kinetic control (ortho/para mix). -

Catalyst: Heterogeneous acid catalysts (e.g., sulfonated styrene-divinylbenzene copolymers like Amberlyst-15) are preferred over homogeneous Lewis acids (

) for ease of separation and reduced waste.

Visualization: Alkylation Pathway

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the carbocation intermediate.

Figure 1: Friedel-Crafts alkylation pathway emphasizing the thermodynamic shift toward the para-isomer.

Part 2: The Ethoxylation Workflow

The conversion of 4-sec-AP into a surfactant involves the addition of Ethylene Oxide (EO) chains to the phenolic hydroxyl group. This process converts the lipophilic intermediate into an amphiphilic Amylphenol Ethoxylate (APEO) .

Experimental Protocol: Base-Catalyzed Ethoxylation

Safety Warning: Ethylene Oxide is a flammable, carcinogenic gas. This reaction must be performed in a high-pressure autoclave with appropriate blast shielding and scrubbing systems.

Reagents:

-

Substrate: 4-(1-methylbutyl)phenol (Dried,

). -

Catalyst: Potassium Hydroxide (KOH), 0.5 wt% relative to phenol.

-

Reactant: Ethylene Oxide (Liquid feed).

Step-by-Step Methodology:

-

Dehydration: Charge 4-sec-AP and KOH into the autoclave. Heat to

under vacuum ( -

Inerting: Break vacuum with Nitrogen (

). Purge three times to remove oxygen (explosion hazard). Pressurize to 2 bar -

Reaction: Heat reactor to

. -

EO Dosing: Feed EO slowly. The reaction is exothermic. Maintain temperature

by controlling feed rate and cooling jacket.-

Target Pressure: Maintain 3–5 bar.

-

-

Digestion: After target mass of EO is added, hold temperature for 30–60 minutes until pressure drops and stabilizes (indicating consumption of EO).

-

Neutralization: Cool to

. Neutralize the catalyst with Acetic Acid or Lactic Acid to pH 6–7.

Visualization: Reactor Logic Control

Figure 2: Logic flow for the safe ethoxylation of alkylphenols.

Part 3: Physicochemical Characterization

The utility of 4-sec-AP surfactants is defined by the Hydrophilic-Lipophilic Balance (HLB). Because the hydrophobic tail (

HLB Data Modeling

The following table projects the theoretical HLB values for 4-sec-amylphenol ethoxylates using the Griffin method:

Base Molecular Weight (Hydrophobe): ~164.25 g/mol (

| EO Moles (n) | Hydrophilic MW (approx) | Total MW (approx) | Theoretical HLB | Solubility (Water) | Application |

| 3 | 132 | 296 | 8.9 | Dispersible | W/O Emulsifier |

| 5 | 220 | 384 | 11.5 | Translucent/Soluble | Wetting Agent |

| 8 | 352 | 516 | 13.6 | Soluble | Detergency |

| 10 | 440 | 604 | 14.6 | Highly Soluble | O/W Emulsifier |

| 15 | 660 | 824 | 16.0 | Highly Soluble | Solubilizer |

Performance Insights

-

Wetting Speed: C5-APEOs exhibit faster dynamic surface tension reduction than C9-APEOs. The smaller hydrophobic tail diffuses more rapidly to the interface.

-

Foam Profile: Generally produces less persistent foam than Nonylphenol ethoxylates (NPEs) due to less efficient packing at the air-water interface caused by the branched sec-butyl group.

Part 4: Regulatory & Toxicological Context

Critical Analysis: While 4-sec-amylphenol ethoxylates offer specific performance advantages, they belong to the broader class of Alkylphenol Ethoxylates (APEs).

-

Endocrine Disruption: Extensive research has flagged para-substituted alkylphenols (particularly C8 and C9) as weak estrogen mimics. The mechanism involves the degradation of the ethoxylate chain back to the parent phenol or mono-ethoxylate, which can bind to estrogen receptors.

-

Regulatory Status:

-

EU (REACH): Heavy restrictions on Nonylphenol and Octylphenol ethoxylates. While C5 (Amyl) is less frequently cited than C9, it shares the structural pharmacophore responsible for receptor binding.

-

Pharmaceuticals: 4-sec-amylphenol itself has a history as an active ingredient in throat lozenges (antiseptic properties), suggesting a different toxicity profile when not used as a surfactant. However, as a surfactant intermediate, it should be treated with the same environmental caution as other APEs.

-

Recommendation: For drug development or high-value formulations, consider 4-sec-AP ethoxylates only where their specific fast-wetting or solubility parameters cannot be matched by linear alcohol ethoxylates (LAEs).

References

-

Fiege, H., et al. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77533, 4-(1-Methylbutyl)phenol. [Link]

- Porter, M. R. (1994). Handbook of Surfactants. Blackie Academic & Professional.

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenol, alkylation products. [Link]

-

US EPA. (2010). Alternatives to Nonylphenol Ethoxylates. Design for the Environment Program. [Link]

The Technical Evolution of 4-(1-Methylbutyl)phenol

From Antiseptic Origins to Modern Intermediates

Executive Summary

4-(1-Methylbutyl)phenol (CAS 94-06-4), historically known as p-sec-amylphenol, represents a pivotal chapter in the structure-activity relationship (SAR) studies of phenolic germicides. Emerging from the early 20th-century drive to optimize the "phenol coefficient," this compound illustrates the delicate balance between lipophilicity and bactericidal efficacy. Today, while its direct use as a germicide has waned in favor of less toxic alternatives, it remains a critical intermediate in the synthesis of surface-active agents, liquid crystals, and specialty resins. This guide provides a comprehensive technical analysis of its discovery, synthetic pathways, and physicochemical characterization.

Part 1: Chemical Identity & Architecture

Unlike its structural isomer 4-tert-amylphenol (PTAP), which possesses a quaternary carbon, 4-(1-methylbutyl)phenol features a sec-pentyl chain. This introduces a chiral center at the benzylic position, a feature that influences its physical state and biological interaction, although industrial preparations are typically racemic.

Table 1: Physicochemical Characterization

| Property | Specification | Notes |